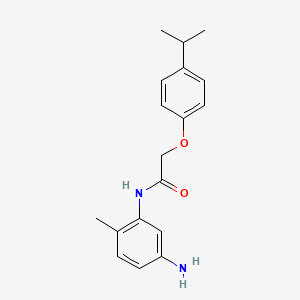

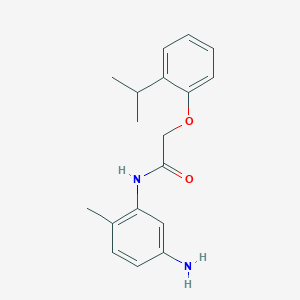

N-(5-氨基-2-甲基苯基)-2-苯氧基乙酰胺

描述

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound with the CAS Number: 152460-10-1 . It has a molecular weight of 277.33 .

Synthesis Analysis

The preparation method for “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” involves reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent under the action of a reducing reagent .Molecular Structure Analysis

The title compound, C16H15N5, crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .Chemical Reactions Analysis

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, 4(a-f) are formed during the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (2) with different ketones, 3(a-f) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.324 Da and a monoisotopic mass of 277.132751 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 537.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .科学研究应用

AMPA受体激动剂在抑郁症治疗中的应用

AMPA受体激动剂和抗抑郁作用:研究表明,AMPA受体激动剂,如氯胺酮(一种NMDA受体拮抗剂),表现出快速的抗抑郁作用,表明新型抗抑郁药的发展前景广阔。这指向了对抑郁症治疗的传统靶点之外的受体调节剂的兴趣日益浓厚,强调了新型药理作用在快速治疗效果中的潜力(杨等人,2012)。

高级氧化工艺

通过AOPs降解化合物:高级氧化工艺(AOPs)已被用于降解各种化合物,包括水中的药物。这涉及了解降解的动力学、机制和副产物,强调研究化学化合物的环境和潜在治疗分解产物的 важность (Qutob等人,2022)。

天然化合物的药理特性

绿原酸及其药理作用:对绿原酸(一种酚类化合物)的研究揭示了其抗氧化、抗炎和神经保护作用等。此类研究强调了天然化合物的治疗潜力及其在治疗各种疾病中的相关性,这可能与研究“N-(5-氨基-2-甲基苯基)-2-苯氧基乙酰胺”的潜在应用并行(Naveed等人,2018)。

氯胺酮在精神分裂症中的作用机制

精神分裂症中的谷氨酸能靶点:探索氯胺酮对精神分裂症治疗中谷氨酸能传递的影响突出了神经递质系统的复杂性和针对不同受体位点的治疗益处的潜力。这一研究领域举例说明了化合物发挥其作用的复杂机制,与理解其他药理剂的作用相关(Goff,2015)。

作用机制

Target of Action

N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide is a novel compound with potential therapeutic applications. It is related to n-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which is known to be a selective inhibitor of protein kinase c (pkc) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

If we consider its structural similarity to n-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, it might interact with its targets (like pkc) by binding to the active site, thereby inhibiting the enzyme’s activity . This interaction could lead to changes in the phosphorylation state of downstream proteins, altering their function.

安全和危害

未来方向

While specific future directions for “N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide” are not available, the related compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” and its derivatives have been synthesized for determining their in vitro antimicrobial activities against clinically isolated strains . This suggests potential future research directions in exploring the antimicrobial properties of similar compounds.

属性

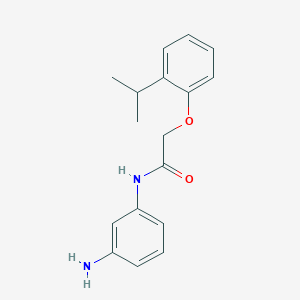

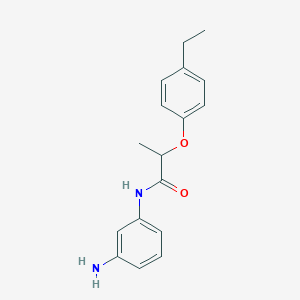

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-7-8-12(16)9-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGCUOBRBXLSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Iodobenzo[d]isoxazole](/img/structure/B3174840.png)

![N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174863.png)